molecular formula C9H9Br B1336885 1-bromo-4-(prop-1-en-1-yl)benzene CAS No. 4489-23-0

1-bromo-4-(prop-1-en-1-yl)benzene

Cat. No.: B1336885
CAS No.: 4489-23-0
M. Wt: 197.07 g/mol
InChI Key: KZNLLGVHMGYUAX-UHFFFAOYSA-N
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Description

Molecular Architecture and Isomeric Considerations: E/Z Stereoisomerism of the Propenyl Moiety

The molecular structure of 1-bromo-4-(prop-1-en-1-yl)benzene is defined by a benzene (B151609) ring substituted at the first and fourth positions with a bromine atom and a prop-1-en-1-yl group, respectively. A key feature of this molecule is the presence of a carbon-carbon double bond in the propenyl side chain, which gives rise to geometric isomerism. studymind.co.uk

This isomerism, specifically E/Z stereoisomerism, occurs because the rotation around the C=C double bond is restricted. studymind.co.uk The existence of E/Z isomers depends on the nature of the substituent groups attached to each carbon of the double bond; isomerism is possible only when the groups on each carbon atom are different. studymind.co.ukchemrevise.org

To assign the E or Z configuration, the Cahn-Ingold-Prelog (CIP) priority rules are applied to the substituents on each carbon of the double bond. studymind.co.uk

For the first carbon of the propenyl group (attached to the benzene ring): The 4-bromophenyl group has a higher priority than the hydrogen atom.

For the second carbon of the propenyl group: The methyl group (-CH₃) has a higher priority than the hydrogen atom.

The configuration is determined by the relative positions of the highest-priority groups:

(E)-isomer: The highest-priority groups (the 4-bromophenyl group and the methyl group) are on opposite sides (entgegen) of the double bond.

(Z)-isomer: The highest-priority groups are on the same side (zusammen) of the double bond. masterorganicchemistry.com

These two isomers are distinct compounds with different spatial arrangements and potentially different physical and chemical properties. masterorganicchemistry.com

Electronic Properties and Conjugated Systems within Halogenated Arylalkenes

The electronic properties of this compound are a product of the interplay between the benzene ring, the bromine substituent, and the propenyl group. The benzene ring and the double bond of the propenyl group form a conjugated π-system, where the p-orbitals of the sp²-hybridized carbon atoms overlap. This delocalization of electrons influences the molecule's stability and reactivity.

The bromine atom, being a halogen, exerts significant electronic effects. Halogens are more electronegative than carbon, leading to a polarized carbon-bromine bond. pressbooks.pub This results in an inductive electron-withdrawing effect (-I effect) from the benzene ring. However, the bromine atom also possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the aromatic ring's π-system, creating a resonance electron-donating effect (+R effect).

In halogenated arylalkenes, these electronic factors are crucial. The presence of a halogen atom can modify the electron density distribution across the conjugated system. This alteration of the electronic structure can impact the molecule's reactivity in various chemical reactions. nih.gov For instance, the electron density of the aromatic ring is influenced, which in turn affects its susceptibility to electrophilic substitution. The properties of the alkene double bond are also modified by its conjugation with the substituted aromatic ring.

Positioning within the Landscape of Substituted Styrenes and Versatile Synthetic Intermediates

This compound can be considered a substituted styrene (B11656) derivative, where styrene consists of a vinyl group attached to a benzene ring. This class of compounds is known for its utility in organic synthesis.

The dual functionality of this compound—a reactive C-Br bond and a propenyl group—makes it a versatile synthetic intermediate. evitachem.com It serves as a building block for the construction of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. evitachem.com

The reactivity of the molecule allows for several types of transformations:

Reactions at the Bromine Atom: The bromine atom can be replaced through various nucleophilic substitution reactions. evitachem.com It is also an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds.

Reactions of the Alkene: The propenyl group's double bond can undergo a range of reactions typical of alkenes, such as oxidation to form alcohols or ketones, and reduction to yield the corresponding saturated propylbenzene (B89791) derivative, 1-bromo-4-propylbenzene (B1266215). evitachem.com

The synthesis of this compound itself can be achieved through methods like the Wittig reaction, for instance, by reacting 4-bromobenzaldehyde (B125591) with ethyltriphenylphosphonium bromide. chemicalbook.com Another approach involves the electrophilic bromination of 4-(prop-1-en-1-yl)benzene. evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-prop-1-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-2-3-8-4-6-9(10)7-5-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNLLGVHMGYUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901302426
Record name 1-Bromo-4-(1-propen-1-yl)benzene
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Molecular Weight

197.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4489-23-0
Record name 1-Bromo-4-(1-propen-1-yl)benzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(1-propen-1-yl)benzene
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Comprehensive Characterization Techniques for 1 Bromo 4 Prop 1 En 1 Yl Benzene and Its Derivatives

High-Resolution Spectroscopic Analysis for Structure Elucidation

High-resolution spectroscopic techniques are indispensable for determining the intricate structural details of organic compounds. For 1-bromo-4-(prop-1-en-1-yl)benzene, these methods provide critical information about its conformational and stereochemical nature, the presence of specific functional groups, and its molecular weight and fragmentation behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of atomic nuclei, offering insights into the connectivity and spatial arrangement of atoms within a molecule. In the case of this compound, ¹H NMR and ¹³C NMR are fundamental for confirming the structure.

The stereochemistry of the prop-1-en-1-yl group, specifically the E (trans) or Z (cis) configuration of the double bond, can be determined by analyzing the coupling constants of the vinylic protons in the ¹H NMR spectrum. The IUPAC name for the trans isomer is 1-bromo-4-[(E)-prop-1-enyl]benzene. americanelements.com

Table 1: Representative ¹H NMR Spectral Data for a Related Compound, 1-Bromo-4-propylbenzene (B1266215) (Note: Data for the specific title compound is not readily available in the searched literature, hence data for a structurally similar compound is provided for illustrative purposes.)

AssignmentChemical Shift (ppm)
Aromatic CH7.360
Aromatic CH7.012
Benzylic CH₂2.505
CH₂1.589
CH₃0.906

This data is for 1-bromo-4-propylbenzene and is intended to provide a general idea of the expected chemical shifts. chemicalbook.com

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, FT-IR analysis would be expected to show characteristic peaks for:

C-H stretching of the aromatic ring and the propenyl group. Aromatic C-H stretching vibrations typically appear in the range of 3100-3000 cm⁻¹. researchgate.net

C=C stretching of the aromatic ring and the alkene double bond. These are often observed in the 1600-1450 cm⁻¹ region.

C-Br stretching , which is expected at lower wavenumbers, generally in the 650-395 cm⁻¹ range. researchgate.net

The FT-IR spectrum of a related compound, 1-bromo-4-chlorobenzene (B145707), has been studied, providing insights into the vibrational modes of halogenated benzenes. researchgate.net While specific data for this compound is not detailed, the principles of functional group identification remain the same.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. The molecular weight of this compound is 197.07 g/mol . biosynth.comchemicalbook.com

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at m/z 197 and 199, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely involve the loss of a bromine atom or cleavage of the propenyl side chain. Comparing the mass spectra of isomers like 1-bromo-4-propylbenzene and (3-bromopropyl)benzene (B42933) can help in their differentiation. chegg.comchegg.com

X-ray Crystallography for Precise Molecular Geometry Determination

For a derivative, (E)-1-bromo-4-(2-nitro-prop-1-en-1-yl)benzene, X-ray crystallography has confirmed a trans configuration for the double bond. nih.gov The study also revealed a dihedral angle of 7.31 (3)° between the benzene (B151609) ring and the mean plane of the double bond. nih.gov Furthermore, the crystal structure was found to be stabilized by short intermolecular Br···O contacts of 3.168 (4) Å. nih.gov While this data is for a derivative, it demonstrates the level of detailed structural information that can be obtained for this compound if suitable crystals can be grown.

Table 2: Crystallographic Data for (E)-1-Bromo-4-(2-nitro-prop-1-en-1-yl)benzene

ParameterValue
Chemical FormulaC₉H₈BrNO₂
Configurationtrans
Dihedral Angle (Benzene ring to C=C plane)7.31 (3)°
Intermolecular Contact (Br···O)3.168 (4) Å

Source: Acta Crystallographica Section E: Structure Reports Online nih.gov

Advanced Analytical Methods for Heterogeneous Systems and Derived Materials

When this compound is used as a monomer or precursor for more complex materials, a different set of analytical techniques is required to characterize these often heterogeneous systems.

Electron Microscopy: Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for visualizing the morphology and structure of materials derived from this compound, such as polymers or nanocomposites, on the micro- and nanoscale.

X-ray Absorption Spectroscopy (XAS): XAS is a powerful element-specific technique that can probe the local electronic and geometric structure of the absorbing atom. springernature.com It is particularly useful for amorphous materials and can provide information about the coordination environment and oxidation state of the bromine atom or other elements in derived materials. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is crucial for assessing the thermal stability of polymers and other materials synthesized from this compound, providing information about decomposition temperatures and the presence of residual solvents or volatiles.

Mechanistic Insights into the Reactivity of 1 Bromo 4 Prop 1 En 1 Yl Benzene

Organometallic Catalyzed Transformations: Detailed Reaction Cycles and Intermediates

The carbon-bromine bond in 1-bromo-4-(prop-1-en-1-yl)benzene is a key functional group for organometallic cross-coupling reactions, which are fundamental processes for constructing new carbon-carbon bonds. Palladium-catalyzed reactions are particularly prominent in this context. organic-chemistry.org

Palladium-Catalyzed C-Br Activation and Alkenyl Coupling Mechanisms

Palladium catalysts are highly effective for activating the C(sp²)–Br bond, initiating catalytic cycles that lead to the formation of new bonds. Two of the most important of these transformations are the Suzuki-Miyaura and Heck couplings.

The Suzuki-Miyaura coupling involves the reaction of the aryl bromide with an organoboron reagent, such as an arylboronic acid, in the presence of a palladium(0) catalyst and a base. The catalytic cycle proceeds through three key steps: libretexts.org

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a new square planar Pd(II) complex, an arylpalladium(II) halide intermediate. libretexts.org

Transmetalation : The organoboron reagent, activated by the base, transfers its organic group (e.g., an aryl or vinyl group) to the arylpalladium(II) complex. The bromide ligand is replaced by the new organic substituent, forming a diorganopalladium(II) intermediate. The use of a base is crucial to activate the boronic acid, enhancing the polarization of the organic ligand and facilitating this transfer. organic-chemistry.org

Reductive Elimination : The two organic ligands on the palladium center couple and are eliminated from the complex, forming the final cross-coupled product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The Heck reaction (also known as the Mizoroki-Heck reaction) couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org This reaction provides a method for arylating alkenes. The mechanism involves the following sequence: wikipedia.orglibretexts.org

Oxidative Addition : Similar to the Suzuki coupling, the cycle begins with the oxidative addition of the Pd(0) catalyst to the C-Br bond of this compound, yielding a Pd(II) intermediate. wikipedia.org

Migratory Insertion (Carbopalladation) : The alkene substrate coordinates to the palladium center. Subsequently, the aryl group on the palladium complex migrates to one of the alkene carbons in a syn addition step, forming a new carbon-carbon bond and a σ-alkylpalladium(II) complex. wikipedia.orglibretexts.org

β-Hydride Elimination : For the reaction to proceed, the alkylpalladium intermediate must have a hydrogen atom on the carbon adjacent (beta) to the palladium-bearing carbon. This hydrogen is eliminated along with the palladium, forming a new double bond in the product and a hydridopalladium(II) halide species. This step typically proceeds with a high degree of trans selectivity. organic-chemistry.org

Reductive Elimination/Base Regeneration : The base regenerates the Pd(0) catalyst from the hydridopalladium(II) species, allowing the cycle to continue. libretexts.org

Role of Ligand Design and Catalyst Performance in Cross-Coupling

The performance of palladium catalysts in cross-coupling reactions is critically dependent on the nature of the ligands coordinated to the metal center. Ligands influence the catalyst's stability, solubility, and reactivity by modifying the steric and electronic properties of the palladium atom. researchgate.net

In Suzuki-Miyaura couplings of aryl bromides, electron-rich and bulky phosphine (B1218219) ligands are often employed. These ligands promote the oxidative addition step and facilitate the reductive elimination step. researchgate.net For example, trialkylphosphines like tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) have proven effective for the coupling of a wide range of aryl bromides. organic-chemistry.org N-Heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands, offering high stability and activity for these transformations. organic-chemistry.org

The choice of ligand, catalyst precursor, base, and solvent all play a role in optimizing the reaction, as shown in the table below.

ReactionCatalyst PrecursorLigandBaseSolventOutcome
Suzuki Coupling Pd(OAc)₂PCy₃VariousVariousSuitable for diverse aryl bromides. organic-chemistry.org
Suzuki Coupling Pd₂(dba)₃P(t-Bu)₃VariousVariousEffective for aryl bromides, often at room temp. organic-chemistry.org
Suzuki Coupling Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/MeOH/H₂OStandard conditions for coupling with phenylboronic acid. nih.gov
Heck Reaction Pd(OAc)₂PPh₃K₂CO₃MethanolOriginal Mizoroki-Heck conditions for iodo/bromobenzenes. wikipedia.org
Heck Reaction Pd(II) ComplexN,N,O-terdentateVariousVariousHighly active and stable phosphine-free system. organic-chemistry.org

Nucleophilic Reactions at the Bromine-Substituted Aromatic Ring

While aromatic rings are typically electron-rich and react with electrophiles, the presence of a halogen allows for nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org

Mechanistic Pathways of Nucleophilic Aromatic Substitution (e.g., Addition-Elimination Mechanism)

Nucleophilic aromatic substitution on this compound does not proceed via SN1 or SN2 pathways. The formation of an aryl cation is highly unfavorable (ruling out SN1), and the geometry of the aromatic ring prevents the backside attack required for an SN2 reaction. libretexts.orgwikipedia.org Instead, the reaction typically follows a two-step addition-elimination mechanism : libretexts.org

Nucleophilic Addition : A strong nucleophile attacks the ipso-carbon—the carbon atom directly bonded to the bromine leaving group. This attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org During this step, the aromaticity of the ring is temporarily broken, and the hybridization of the ipso-carbon changes from sp² to sp³. libretexts.org

Elimination of Leaving Group : The aromaticity of the ring is restored in a fast second step, where the bromide ion is expelled as the leaving group. chemistrysteps.com

Influence of Substituents on Reactivity and Selectivity

The rate of nucleophilic aromatic substitution is highly sensitive to the nature of the substituents on the aromatic ring. masterorganicchemistry.com

Leaving Group : The bromine atom serves as the leaving group. In SNAr reactions, the rate is often accelerated by more electronegative halogens because the bond-breaking step is not rate-limiting. The key is the activation of the ring towards nucleophilic attack. masterorganicchemistry.comchemistrysteps.com

Activating/Deactivating Groups : The reaction is accelerated by the presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to the leaving group. libretexts.orgbyjus.com These groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org

In this compound:

The bromine atom itself is an electron-withdrawing group through induction, which makes the ring more electrophilic and susceptible to nucleophilic attack compared to unsubstituted benzene (B151609).

The 4-(prop-1-en-1-yl) group is located para to the bromine. Its electronic effect is more complex than a simple alkyl group. While alkyl groups are weakly electron-donating (deactivating for SNAr), the conjugated π-system of the propenyl group can participate in resonance. The sp² hybridized carbons of the double bond are more electronegative than sp³ carbons, imparting a weak electron-withdrawing character to the alkenyl group relative to an alkyl group. This could provide a modest stabilization to the Meisenheimer complex compared to a non-conjugated analogue. However, without a strongly activating group like a nitro group, SNAr reactions on this substrate would require harsh conditions (e.g., very strong nucleophiles, high temperatures).

Electrophilic Reactions of the Propenyl Alkenyl Group

The double bond of the propenyl group is a site of high electron density, making it susceptible to electrophilic addition reactions. savemyexams.com In these reactions, the π bond is broken, and two new σ bonds are formed.

Typical electrophilic additions include hydrohalogenation and halogenation. wikipedia.org

Hydrohalogenation (Addition of H-X) : When treated with a hydrogen halide like HBr, the alkene will undergo addition. The regioselectivity of this reaction is predicted by Markovnikov's Rule , which states that the proton adds to the carbon atom that results in the formation of the more stable carbocation intermediate. wikipedia.org

Mechanism : The π bond of the propenyl group attacks the electrophilic proton of HBr. Protonation can occur at two positions. Addition to the carbon atom adjacent to the benzene ring (the benzylic carbon) would form a secondary carbocation. Addition to the other sp² carbon would form a benzylic carbocation . The benzylic carbocation is significantly stabilized by resonance, as the positive charge can be delocalized into the aromatic ring. youtube.com Therefore, the benzylic carbocation is the preferred intermediate. The bromide ion then acts as a nucleophile, attacking the benzylic carbocation to form the final product. youtube.comlibretexts.org

Halogenation (Addition of Br₂) : The addition of bromine (Br₂) across the double bond proceeds via a different mechanism.

Mechanism : The alkene's π bond attacks one of the bromine atoms, displacing the other as a bromide ion. However, instead of a simple carbocation, a cyclic bromonium ion intermediate is formed, where the first bromine atom is bonded to both carbons of the original double bond. libretexts.org In the second step, the bromide ion attacks the bromonium ion from the side opposite to the cyclic intermediate (backside attack). masterorganicchemistry.com This results in anti-addition , where the two bromine atoms are added to opposite faces of the double bond. libretexts.orgmasterorganicchemistry.com

Cycloaddition Reaction Mechanisms and Regioselectivity (e.g., [3+2] Cycloadditions)

While specific studies on this compound in cycloaddition reactions are not extensively documented, its behavior can be inferred from the well-established reactivity of substituted styrenes and vinylarenes in these transformations. The prop-1-en-1-yl group can act as a dipolarophile or a dienophile in various cycloaddition reactions.

In the context of [3+2] cycloadditions, which are a powerful tool for the construction of five-membered rings, the electronic nature of the vinyl group is a key determinant of reactivity and regioselectivity. uchicago.edu For this compound, the electron-withdrawing effect of the bromo group on the phenyl ring can modulate the electron density of the propenyl double bond.

A relevant example is the [3+2] cycloaddition of nitrones to styrenes. The reaction of a nitrone with a styrene (B11656) derivative typically proceeds via a concerted mechanism. The regioselectivity of this addition is dictated by the electronic and steric properties of both the dipole (nitrone) and the dipolarophile (the alkene). For substituted styrenes, the attack of the nucleophilic oxygen of the nitrone is generally directed to the β-carbon of the vinyl group, which is electrophilically activated. rsc.org The regioselectivity can be influenced by the substituents on the aromatic ring. In the case of this compound, the bromo-substituent's inductive and resonance effects will play a role in the electronic character of the double bond.

Palladium-catalyzed [3+2] cycloadditions of vinylcyclopropanes with various partners, including electron-deficient alkenes, have also been extensively studied. researchgate.netnih.gov While not a direct analogue, these reactions highlight the versatility of vinylarenes in cycloaddition chemistry. In such reactions, a zwitterionic intermediate is often proposed, and the regioselectivity is controlled by the subsequent nucleophilic attack. bohrium.comnih.gov

The table below summarizes the expected outcomes and mechanistic features of [3+2] cycloaddition reactions involving a substituted styrene like this compound.

Reaction TypeDipole/DieneMechanistic FeaturesExpected Regioselectivity
Nitrone [3+2] CycloadditionNitroneConcerted, polar mechanism.Attack of the nitrone's oxygen on the β-carbon of the propenyl group.
Palladium-Catalyzed [3+2] CycloadditionVinylcyclopropaneStepwise, formation of a zwitterionic intermediate.Dependent on the nature of the palladium catalyst and the other reactant.

Electrophilic Addition Mechanisms

The propenyl group in this compound is susceptible to electrophilic addition reactions. The mechanism of these additions is analogous to that of other conjugated dienes and styrenes, where the stability of the resulting carbocation intermediate is a key factor in determining the product distribution. libretexts.orglibretexts.org

Upon reaction with an electrophile, such as a hydrogen halide (HX), the initial step is the protonation of the double bond. youtube.comyoutube.com This can lead to the formation of a benzylic carbocation, which is stabilized by resonance with the adjacent phenyl ring. The presence of the bromo group at the para position will influence the stability of this carbocation. While bromine is an ortho-, para- director in electrophilic aromatic substitution due to its lone pairs, its inductive effect is electron-withdrawing, which can destabilize a nearby positive charge.

The resonance-stabilized benzylic carbocation can then be attacked by the nucleophile (X⁻) at two positions, leading to 1,2- and 1,4-addition products, although in the case of a propenyl group, this terminology is less conventional than for a butadiene system. The attack at the benzylic carbon results in the Markovnikov product, while attack at the other resonance contributor would lead to a different isomer. The regioselectivity is often dependent on reaction conditions such as temperature and solvent. libretexts.org

A general mechanism for the electrophilic addition of HBr to this compound is proposed as follows:

Protonation: The π electrons of the C=C double bond attack the proton of HBr, forming a resonance-stabilized benzylic carbocation.

Nucleophilic Attack: The bromide ion (Br⁻) attacks the carbocation. The major product is typically the one resulting from the attack at the more stable carbocation center, which is the benzylic position.

The electron-withdrawing nature of the bromo substituent is expected to decrease the rate of electrophilic addition compared to unsubstituted styrene.

Radical and Photochemical Transformations

The presence of the bromo-aryl moiety and the alkene functionality in this compound opens up avenues for radical and photochemical reactions.

Electroreductive Radical-Polar Crossover Mechanisms

Electroreductive methods provide a powerful means to generate radical species from aryl halides. researchgate.net In the context of this compound, the C-Br bond can be reductively cleaved to form an aryl radical. This radical can then participate in a variety of transformations, including those following a radical-polar crossover pathway. acs.orgresearchgate.net

A notable application is the electroreductive coupling of aryl halides with alkenes. researchgate.netrsc.org In a typical scenario, the aryl radical generated from the reduction of this compound would add to another alkene molecule. The resulting radical intermediate can then be further reduced to a carbanion, which is subsequently trapped by an electrophile. This sequence allows for the construction of complex carbon skeletons under mild, transition-metal-free conditions. nih.gov

A proposed mechanism for an electroreductive coupling of this compound with another alkene in the presence of an electrophile (E⁺) is as follows:

Reduction of Aryl Halide: The C-Br bond is reduced at the cathode to generate an aryl radical.

Radical Addition: The aryl radical adds to the double bond of a suitable alkene.

Reduction of Radical Intermediate: The resulting radical adduct is reduced to a carbanion.

Electrophilic Trapping: The carbanion is trapped by an electrophile.

This radical-polar crossover strategy has been successfully applied to the arylcarboxylation of styrenes using CO₂ as the electrophile, demonstrating the synthetic potential of this approach. acs.orgnih.gov

Photoinduced Processes and Surface Chemistry Applications (e.g., Self-Assembled Monolayers)

The photochemistry of brominated aromatic compounds often involves the homolytic cleavage of the C-Br bond upon UV irradiation to generate an aryl radical. researchoutreach.org This reactivity can be harnessed for various synthetic transformations. For instance, photoinduced atom transfer radical addition (ATRA) reactions of styrenes have been developed to create new C-C and C-heteroatom bonds. nih.gov

Furthermore, substituted styrenes, such as 4-bromostyrene (B1200502), have been utilized in surface chemistry to form self-assembled monolayers (SAMs) on silicon surfaces. northwestern.edunih.govresearchgate.net The process typically involves the photochemical activation of the vinyl group, which then forms a covalent bond with the silicon surface. The bromo-functionality remains at the outer surface of the monolayer, providing a handle for further chemical modifications. nih.gov

A study on the formation of 4-bromostyrene SAMs on Si(111) revealed that the molecules form a dense and continuous layer with a specific tilt angle. northwestern.edu The bromine atoms are preserved at the top of the SAM, making them available for subsequent substitution reactions. This suggests that this compound could potentially be used in a similar fashion to create functionalized surfaces.

The photodegradation of brominated flame retardants in polystyrene has also been studied, indicating that the C-Br bond is susceptible to photochemical cleavage. nih.gov Additionally, photoinduced reactions of vinylarenes with various reagents, such as diselenides, have been reported to proceed under visible light, highlighting the diverse photochemical reactivity of the styrene motif. researchgate.net Photoexcited nitroarenes have also been shown to promote the anaerobic cleavage of alkenes, a reaction that could potentially be applied to the propenyl group of the title compound. chemrxiv.orgorganic-chemistry.org

Elimination Reaction Pathways and Kinetics (e.g., E1, E2, E1cB mechanisms in related alkyl halides)

Elimination reactions typically involve the removal of two substituents from adjacent atoms to form a double or triple bond. While this compound already possesses a double bond, it is instructive to consider the elimination reaction pathways that could lead to its formation from a saturated precursor, such as 1-bromo-4-(1-bromopropyl)benzene (B1438026) or 1-bromo-4-(2-bromopropyl)benzene. The principles of E1, E2, and E1cB mechanisms in alkyl halides provide a framework for understanding such transformations. dalalinstitute.comlibretexts.orgyoutube.com

E2 (Bimolecular Elimination): This is a one-step, concerted process where a strong base removes a proton, and the leaving group departs simultaneously. The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. For a precursor to this compound, an E2 reaction would be favored by a strong, sterically hindered base.

E1 (Unimolecular Elimination): This is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate, which is the rate-determining step. A weak base then removes a proton from an adjacent carbon to form the double bond. The rate depends only on the substrate concentration. Given the potential for a resonance-stabilized benzylic carbocation, an E1 pathway could be viable for a suitable precursor. brainly.com

E1cB (Unimolecular Elimination via Conjugate Base): This two-step mechanism involves the formation of a carbanion intermediate in the first step, followed by the departure of the leaving group. This pathway is favored when the proton being removed is particularly acidic (e.g., adjacent to an electron-withdrawing group) and the leaving group is poor. chemistrysteps.comwikipedia.orgfiveable.me

The kinetics and stereoselectivity of these elimination reactions are highly dependent on the structure of the substrate, the nature of the base, the leaving group, and the solvent.

It is also conceivable to have an elimination reaction involving the allylic protons of this compound itself under very specific and harsh conditions, potentially leading to a diene, though this is less common. More relevant is the consideration of elimination reactions in the synthesis of this compound, where controlling the regioselectivity to form the desired prop-1-en-1-yl isomer over the prop-1-en-2-yl isomer would be a key challenge.

The following table summarizes the key features of the main elimination pathways.

MechanismRate LawStereochemistryBase RequirementLeaving GroupIntermediate
E1 Rate = k[Substrate]Not stereospecificWeak baseGoodCarbocation
E2 Rate = k[Substrate][Base]Requires anti-periplanar geometryStrong baseGoodNone (concerted)
E1cB Rate = k[Substrate] or k[Substrate][Base]Not stereospecificStrong basePoorCarbanion

Computational and Theoretical Investigations of 1 Bromo 4 Prop 1 En 1 Yl Benzene and Analogues

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. It is particularly powerful in elucidating complex reaction mechanisms involving organic molecules.

Prediction of Transition State Geometries and Reaction Barriers

A key application of DFT is the mapping of potential energy surfaces for chemical reactions, which involves locating stationary points such as reactants, products, intermediates, and, most importantly, transition states. The geometry of a transition state represents the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state defines the reaction barrier or activation energy.

For reactions involving analogues of 1-bromo-4-(prop-1-en-1-yl)benzene, such as the palladium-catalyzed Heck reaction of bromobenzene (B47551) and styrene (B11656), DFT calculations have been employed to determine transition state structures and their corresponding energy barriers. nih.govbiolmolchem.com These calculations are vital for understanding the factors that control the reaction rate and selectivity. For instance, in the Heck reaction, the migratory insertion of the alkene into the palladium-aryl bond is often the rate-determining and selectivity-determining step. bohrium.com DFT can model the four-centered transition state of this step, providing insights into the steric and electronic influences of the substituents on both the aryl halide and the alkene.

Reaction Step (Heck Reaction Analogue)Computational MethodCalculated Activation Energy (kcal/mol)Reference
Oxidative Addition of Ph-I to Pd(0)DFT (B3LYP)Facile nih.gov
Migratory Insertion (Styrene)DFT (M06)~15-20 researchgate.net
β-Hydride EliminationDFT (B3LYP)Low Barrier bohrium.com

This table presents representative activation energies for key steps in the Heck reaction of analogous compounds, as specific data for this compound is not available.

Analysis of Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution

The electronic properties of a molecule are fundamental to its reactivity. DFT calculations provide a detailed picture of the electronic structure, including the distribution of electrons and the energies and shapes of molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they represent the frontier orbitals involved in chemical reactions.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A small HOMO-LUMO gap suggests that the molecule is more polarizable and can be easily excited, indicating higher chemical reactivity. nih.govnih.gov For this compound, the electron-donating prop-1-en-1-yl group and the electron-withdrawing bromine atom influence the energies of the frontier orbitals.

Furthermore, DFT can be used to calculate the distribution of charge within a molecule, often visualized using a Molecular Electrostatic Potential (MEP) map. nih.gov The MEP map highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In this compound, the π-system of the benzene (B151609) ring and the double bond of the propenyl group are expected to be electron-rich, while the area around the bromine atom will exhibit a degree of positive potential on the sigma-hole, despite the atom's electronegativity.

Analogue CompoundComputational MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
Substituted PyrimidineDFT/6-31G**--Small gap indicates reactivity nih.gov
BenzylidenehydrazinecarbodithioateB3LYP/6-31G+(d,p)-0.26751-0.180940.08657 nih.gov

This table shows representative HOMO-LUMO data for analogous complex organic molecules to illustrate the type of information obtained from DFT calculations.

Mechanistic Elucidation of Reaction Pathways (e.g., Ionic vs. Radical Pathways)

For reactions involving aryl halides like this compound, both heterolytic (ionic) and homolytic (radical) cleavage of the carbon-bromine bond are possibilities under different reaction conditions. For instance, in the presence of a transition metal catalyst like palladium, the reaction typically proceeds through an ionic pathway involving oxidative addition. However, under photolytic or high-temperature conditions, a radical mechanism might be initiated. DFT can model the intermediates and transition states for both scenarios, providing a quantitative basis for predicting the operative mechanism. Studies on the addition of carbon-centered radicals to alkenes have been effectively modeled using DFT, confirming its utility in understanding radical reactions. researchgate.net

Theoretical Models for Predicting Reactivity and Selectivity in Organic Transformations

Beyond elucidating mechanisms, theoretical models based on quantum chemical calculations can be developed to predict the reactivity and selectivity of new organic transformations. These models often correlate calculated molecular properties with experimentally observed outcomes.

For instance, in the Heck reaction, the regioselectivity (the formation of the linear vs. branched product) is a critical aspect. Theoretical models have been developed that correlate the electronic and steric properties of the alkene and the aryl halide with the observed regioselectivity. bohrium.com These models can be used to predict the outcome of a reaction with a new substrate, such as this compound, thereby guiding experimental design. Such predictive models are invaluable in the development of efficient and selective synthetic methodologies.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics calculations are excellent for studying the electronic structure and reactivity of individual molecules, they are often limited to static structures or small systems. Molecular Dynamics (MD) simulations, on the other hand, use classical mechanics to simulate the movement of atoms and molecules over time. mpg.de This allows for the exploration of the conformational landscape of flexible molecules and the study of intermolecular interactions in the condensed phase.

For this compound, the propenyl group can exist as different conformers due to rotation around the single bond connecting it to the benzene ring. MD simulations can reveal the relative populations of these conformers and the energy barriers for their interconversion. mdpi.com This information is important as the reactivity of the molecule can depend on its conformation. Furthermore, MD simulations can be used to study how the molecule interacts with solvent molecules or other reactants in a reaction mixture, providing a more realistic picture of the chemical process. nih.gov

Computational Spectroscopy for Spectral Predictions and Corroboration

Computational spectroscopy has emerged as an indispensable tool in modern chemistry, providing detailed insights into the spectral properties of molecules. Through the use of quantum chemical calculations, researchers can predict and corroborate experimental spectroscopic data, aiding in structural elucidation and the understanding of molecular properties. For a compound such as this compound, computational methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are instrumental in analyzing its vibrational, nuclear magnetic resonance (NMR), and electronic spectra.

While specific, in-depth computational spectroscopic studies exclusively focused on this compound are not extensively available in the public domain, the methodologies are well-established through research on analogous compounds. For instance, studies on molecules like 1-bromo-4-nitrobenzene (B128438) and 1-bromo-4-chlorobenzene (B145707) demonstrate the power of these theoretical approaches. These studies typically involve optimizing the molecular geometry of the compound and then calculating various spectroscopic parameters.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Theoretical calculations of vibrational frequencies, infrared (IR) intensities, and Raman scattering activities are crucial for interpreting experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra. For a molecule like this compound, DFT calculations using basis sets such as 6-311++G(d,p) would be employed to compute the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical model, leading to better agreement with experimental data.

The assignments of the vibrational modes can be determined through Potential Energy Distribution (PED) analysis, which provides a detailed description of the contribution of individual internal coordinates to each normal mode. This allows for the unambiguous assignment of characteristic vibrations, such as the C-H stretching of the benzene ring and the propene group, the C=C stretching of the double bond, and the C-Br stretching mode.

A hypothetical comparison between experimental and scaled theoretical vibrational frequencies for this compound would resemble the data presented for its analogues, as shown in the table below.

Table 1: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies for this compound

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
Aromatic C-H stretch~3100-3000Scaled values would be compared
Alkene C-H stretch~3050-2950Scaled values would be compared
C=C stretch (alkene)~1650Scaled values would be compared
C=C stretch (aromatic)~1600-1450Scaled values would be compared
C-Br stretch~650-550Scaled values would be compared

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is another significant application of computational spectroscopy. The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is the most common approach for calculating NMR chemical shifts. The calculations are typically performed for the optimized geometry of the molecule. The computed isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, theoretical calculations would predict the chemical shifts for the aromatic protons, the vinylic protons of the propene group, and the methyl protons. Similarly, the chemical shifts for all nine carbon atoms would be calculated, providing a complete theoretical NMR profile that can be used to confirm experimental assignments.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λ_max) and the intensity of electronic transitions. These calculations help in understanding the electronic structure and the nature of the molecular orbitals involved in the transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For this compound, TD-DFT calculations would likely be performed in a solvent to simulate experimental conditions, using a polarizable continuum model (PCM). The results would provide insight into the π → π* transitions responsible for the main absorption bands in the UV region.

Advanced Materials Science and Supramolecular Applications of 1 Bromo 4 Prop 1 En 1 Yl Benzene Derivatives

Polymer Chemistry: Monomer Design and Polymerization Strategies

The unique chemical structure of 1-bromo-4-(prop-1-en-1-yl)benzene derivatives makes them valuable monomers in polymer synthesis. The vinyl group allows for addition polymerization, while the bromo-aromatic moiety can be used for subsequent functionalization or to impart specific properties such as flame retardancy and high thermal stability.

Controlled/Living Polymerization of Substituted Alkenylbenzenes

Controlled/living polymerization techniques are essential for synthesizing polymers with well-defined architectures, including predictable molecular weights and narrow molecular weight distributions. Atom Transfer Radical Polymerization (ATRP) and anionic polymerization are two powerful methods that have been applied to substituted styrenes and related alkenylbenzenes.

Atom Transfer Radical Polymerization (ATRP):

ATRP is a versatile method for the controlled polymerization of a wide range of monomers, including styrenes. cmu.educmu.edu The process involves the reversible activation of a dormant species (an alkyl halide) by a transition metal catalyst, typically a copper complex, to form a propagating radical. cmu.edu For monomers like substituted styrenes, ATRP allows for the synthesis of polymers with controlled molecular weights and low polydispersity. cmu.edu The presence of a bromine atom on the aromatic ring of a monomer can influence the polymerization kinetics. Electron-withdrawing substituents on the styrene (B11656) ring have been shown to increase the rate of polymerization in ATRP. cmu.edu The bromine-terminated polymers produced via ATRP can also be subjected to depolymerization, offering a potential route for chemical recycling. nih.gov

Polymerization TechniqueKey FeaturesRelevant MonomersResulting Polymer Characteristics
Atom Transfer Radical Polymerization (ATRP) Controlled/living polymerization, tolerant to various functional groups, uses a transition metal catalyst. cmu.edugoogle.comSubstituted styrenes, (meth)acrylates. cmu.eduresearchgate.netWell-defined molecular weight, narrow molecular weight distribution (Mw/Mn < 1.5), block copolymers. cmu.edu
Anionic Polymerization Living polymerization, sensitive to impurities, initiated by strong nucleophiles. researchgate.netyoutube.comStyrenes, dienes. researchgate.netyoutube.comPredictable molecular weights, very narrow molecular weight distributions (Mw/Mn ≈ 1.1), well-defined block copolymers. researchgate.net

Anionic Polymerization:

Anionic polymerization is another powerful living polymerization technique, particularly suitable for non-polar monomers like styrene and its derivatives. researchgate.netyoutube.comyoutube.com This method is initiated by organometallic compounds, such as n-butyllithium, and proceeds through propagating carbanionic species. youtube.com The polymerization of 4-halostyrenes, including 4-bromostyrene (B1200502), via anionic polymerization has been investigated. acs.org While direct initiation of 4-bromostyrene with strong nucleophiles like sec-butyllithium (B1581126) can lead to side reactions due to the reactive C-Br bond, the use of less nucleophilic initiators and additives can lead to well-defined polymers with narrow molecular weight distributions. acs.org The resulting polymers have high thermal stability. researchgate.net

Precursor for Conjugated Polymers and Optoelectronic Materials

Conjugated polymers, such as poly(p-phenylenevinylene) (PPV), are a class of materials with interesting electronic and optical properties, making them suitable for applications in light-emitting diodes (LEDs), solar cells, and other optoelectronic devices. jlu.edu.cnrsc.orgnih.gov Derivatives of this compound can serve as key precursors in the synthesis of PPV and related materials through various polymerization routes.

One of the most common methods for synthesizing PPVs is the Gilch polymerization . researchgate.netnih.gov This reaction involves the base-induced polymerization of α,α'-dihalo-p-xylenes. researchgate.netnih.gov A bromo-substituted monomer can be incorporated into the polymer backbone to modify its properties. The mechanism of the Gilch polymerization is complex, involving the formation of p-quinodimethane intermediates and proceeding through a combination of radical and polyrecombination steps. researchgate.netnih.gov

Another important route to PPVs is the Horner-Wadsworth-Emmons (HWE) reaction . researchgate.netnih.govwikipedia.orgnrochemistry.comnumberanalytics.com This olefination reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone to form an alkene. wikipedia.orgnumberanalytics.com By using difunctional monomers, this reaction can be used to create conjugated polymers. researchgate.net For instance, a bis-phosphonate ester can be reacted with a dialdehyde (B1249045) in a polycondensation reaction to yield a PPV derivative. researchgate.net The HWE reaction is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes, which is crucial for achieving the desired conjugation length and electronic properties in the final polymer. wikipedia.orgnrochemistry.com

Synthesis RouteDescriptionMonomer TypesKey Advantages
Gilch Polymerization Base-induced polymerization of α,α'-dihalo-p-xylenes, proceeding through p-quinodimethane intermediates. researchgate.netnih.govDihalo-p-xylenes. researchgate.netA versatile method for a wide range of PPV derivatives. nih.gov
Horner-Wadsworth-Emmons (HWE) Reaction Polycondensation of bis-phosphonate esters with dialdehydes to form vinylene linkages. researchgate.netnih.govwikipedia.orgBis-phosphonates, dialdehydes. researchgate.netHigh stereoselectivity for (E)-alkenes, leading to well-defined conjugated polymers. wikipedia.orgnrochemistry.com

The incorporation of bromine atoms into the polymer structure can enhance the photo-electric properties of the resulting materials. jlu.edu.cn

Incorporation into Functionalized Silsesquioxanes for Hybrid Materials

Polyhedral oligomeric silsesquioxanes (POSS) are cage-like organosilicon compounds that can be functionalized with various organic groups to create hybrid organic-inorganic materials. nih.govmdpi.com These materials often exhibit enhanced thermal stability, mechanical properties, and processability compared to their purely organic or inorganic counterparts.

The vinyl group on a this compound derivative can be used to attach it to a POSS core. This is typically achieved through hydrosilylation, a reaction where a Si-H bond adds across a C=C double bond, often catalyzed by platinum or rhodium complexes. nih.gov By reacting a vinyl-functionalized POSS molecule with a silane (B1218182) containing the bromo-aromatic moiety, or vice versa, a hybrid material can be synthesized. The resulting materials combine the robust, nano-sized inorganic core of POSS with the functional properties of the bromo-aromatic group. mdpi.com These hybrid materials have potential applications in areas such as high-performance coatings, nanocomposites, and as precursors to ceramic materials.

Development of High-Temperature Polymers and Polymeric Flame Retardants

The presence of bromine in a polymer is a well-established strategy for imparting flame retardancy. google.comyoutube.comyoutube.com Brominated compounds act as flame retardants by interrupting the radical chain reactions that occur during combustion in the gas phase. youtube.com When the polymer heats up, it releases bromine radicals, which are effective at scavenging the highly reactive H• and OH• radicals that sustain the fire.

Incorporating this compound derivatives into polymers, either as a comonomer or as a reactive additive, can significantly enhance their fire resistance. google.comscispace.com Polymeric flame retardants are often preferred over small-molecule additives because they are less likely to leach out of the material over time, leading to more permanent and environmentally stable flame retardancy. nih.gov The aromatic structure of the monomer also contributes to the thermal stability of the resulting polymer, making it suitable for high-temperature applications. The synthesis of polymers from brominated benzoxazine (B1645224) monomers has been shown to result in materials with high char yields and good flame retardance. researchgate.net

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and halogen bonding. mdpi.com These interactions are weaker than covalent bonds but are highly directional and specific, allowing for the spontaneous self-assembly of molecules into well-ordered, functional architectures.

Design and Synthesis of Supramolecular Building Blocks

The this compound motif is an excellent candidate for designing supramolecular building blocks. The bromine atom can participate in halogen bonding, a directional non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule. bohrium.comnih.govacs.orgbirmingham.ac.uk The strength and directionality of halogen bonds make them a powerful tool for controlling the self-assembly of molecules in the solid state and in solution. bohrium.comnih.gov

By modifying the structure of the this compound molecule, for example, by introducing other functional groups that can act as halogen bond acceptors (e.g., nitrogen or oxygen atoms), it is possible to program the self-assembly of these molecules into specific one-, two-, or three-dimensional structures. mdpi.com For instance, the self-assembly of 4,4'-dibromo-azobenzene on a gold surface has been shown to form well-ordered two-dimensional structures, driven by intermolecular interactions involving the bromine atoms. mdpi.com The study of such self-assembled systems is crucial for the development of new materials for applications in organic electronics, sensing, and catalysis. nih.gov

Non-Covalent InteractionDescriptionRole in Supramolecular Assembly
Halogen Bonding A directional interaction between an electrophilic region on a halogen atom and a nucleophile. bohrium.comnih.govDirects the self-assembly of molecules into specific, ordered structures. mdpi.combohrium.com
Hydrogen Bonding An attractive interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.A well-established tool for programming molecular self-assembly. mdpi.com
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Contributes to the stability of self-assembled structures containing aromatic moieties.
Van der Waals Forces Weak, non-specific attractive forces between molecules.Play a general role in the packing of molecules in the solid state. mdpi.com

Co-assembly and Formation of Supramolecular Dimers and Polymers

The presence of a bromine atom on the phenyl ring of this compound derivatives introduces the possibility of forming highly directional and specific non-covalent interactions known as halogen bonds. nih.govrsc.orgnih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). nih.gov This interaction, analogous to the more widely known hydrogen bond, plays a crucial role in crystal engineering and the design of supramolecular architectures. rsc.orgnih.gov

In the context of this compound derivatives, the bromine atom can act as a halogen bond donor, interacting with electron-donating groups on adjacent molecules, such as nitriles, carbonyls, or even the π-system of another aromatic ring. This directional interaction can drive the self-assembly of these molecules into well-defined supramolecular structures, including dimers and one-dimensional polymeric chains.

The co-assembly of these brominated derivatives with other complementary molecules can lead to the formation of more complex supramolecular systems. By carefully selecting co-assembling partners with appropriate halogen bond accepting sites, it is possible to program the formation of specific architectures with desired properties. This strategy of molecular co-assembly is a powerful tool for creating functional supramolecular materials. tau.ac.il For instance, co-crystals with tailored electronic or photophysical properties can be engineered through the judicious combination of halogen bond donors and acceptors.

The formation of these supramolecular assemblies can be represented as follows:

Table 1: Supramolecular Assembly via Halogen Bonding

Assembly Type Interacting Species Driving Interaction
Supramolecular Dimer Two molecules of a this compound derivative Halogen bonding between the bromine atom of one molecule and a halogen bond acceptor on the other
Supramolecular Polymer Multiple units of a this compound derivative Head-to-tail halogen bonding interactions

Synthesis of Complex Organic Scaffolds and Chemical Libraries

The dual reactivity of this compound makes it an invaluable starting material for the synthesis of complex organic molecules and the generation of chemical libraries for drug discovery and materials science research.

The vinyl bromide moiety of this compound is a suitable substrate for palladium-catalyzed annulation reactions to construct carbocyclic ring systems. One notable example is the synthesis of bismethylenecyclobutanes. While a direct annulation of this compound itself has not been explicitly reported, the palladium-catalyzed [2+1+1] annulation of structurally similar (Z)-bromostyrene derivatives with norbornenes provides a strong precedent for this transformation.

This reaction likely proceeds through a domino coupling process involving a double Heck-type coupling and the activation of two C(sp²)–H bonds, leading to the formation of three new carbon-carbon bonds. The proposed catalytic cycle would involve the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, followed by a sequence of insertion and C-H activation steps.

A plausible reaction scheme is depicted below:

Table 2: Plausible Annulation Reaction for Bismethylenecyclobutane Synthesis

Reactant 1 Reactant 2 Catalyst Base Product

The bromine atom and the prop-1-en-1-yl group in this compound can be selectively transformed into a wide range of other functional groups, enabling the synthesis of a diverse library of fine chemicals. cymitquimica.com The bromine atom can be readily substituted via nucleophilic aromatic substitution or participate in various palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds.

The prop-1-en-1-yl group can undergo a variety of transformations including oxidation, reduction, and addition reactions. For example, oxidation can yield the corresponding aldehyde or carboxylic acid, while reduction can saturate the double bond to form a propyl group.

The following table summarizes some of the key functional group interconversions possible with this compound:

Table 3: Functional Group Interconversions of this compound

Starting Material Reagent(s) Product Reaction Type
This compound Arylboronic acid, Pd catalyst, base 4-(prop-1-en-1-yl)-1,1'-biphenyl derivative Suzuki Coupling
This compound Terminal alkyne, Pd/Cu catalyst, base 1-(prop-1-en-1-yl)-4-(alkynyl)benzene derivative Sonogashira Coupling
This compound Amine, Pd catalyst, base N-Aryl-4-(prop-1-en-1-yl)aniline derivative Buchwald-Hartwig Amination
This compound KMnO₄ 4-Bromobenzoic acid Oxidation
This compound H₂, Pd/C 1-Bromo-4-propylbenzene (B1266215) sigmaaldrich.com Hydrogenation/Reduction

Surface Chemistry: Fabrication of Br-Terminated Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on a substrate surface. They are of great interest for a wide range of applications, including surface passivation, sensor development, and molecular electronics. While the formation of SAMs from organosulfur compounds on gold surfaces is well-established, the use of other functional groups to anchor molecules to surfaces is an active area of research.

The bromine atom of this compound offers a potential anchoring point for the formation of Br-terminated SAMs on specific substrates. Although not a conventional anchoring group like a thiol, the bromine atom can interact with certain surfaces, such as silver or copper, or could be used to initiate surface-confined reactions. For example, a surface could be pre-functionalized with a reactive species that undergoes a coupling reaction with the bromo-aromatic compound.

Alternatively, the prop-1-en-1-yl group could potentially be used to attach the molecule to a silicon surface via a hydrosilylation reaction. Subsequent functionalization could then expose the bromo-terminated phenyl ring at the monolayer-air interface. The fabrication of such Br-terminated SAMs would provide a versatile platform for further surface modification, as the bromine atom can serve as a handle for a variety of subsequent chemical transformations, including those mentioned in section 6.3.2. This would allow for the creation of complex, patterned surfaces with tailored chemical and physical properties.

Q & A

Q. What are the standard synthetic routes for preparing 1-bromo-4-(prop-1-en-1-yl)benzene?

The compound is synthesized via two primary methods:

  • Bromination of 4-(prop-1-en-1-yl)benzene using bromine (Br₂) with Lewis acid catalysts like AlCl₃ or FeBr₃, typically in solvents such as CCl₄ at room temperature. This method ensures regioselectivity at the para position .
  • Palladium-catalyzed coupling between 4-bromophenylacetylene and propene derivatives. Optimized conditions include Pd(PPh₃)₄ as a catalyst, a base like K₂CO₃, and inert atmosphere (N₂/Ar) at 60–80°C .
    Methodological Tip: Monitor reaction progress via TLC or GC-MS. Purify using column chromatography (silica gel, hexane/EtOAc).

Q. What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identify vinyl protons (δ 5.5–6.5 ppm, doublets) and aromatic protons (δ 7.2–7.8 ppm). The bromine atom causes deshielding of adjacent carbons .
  • IR Spectroscopy : Confirm C=C stretching (~1640 cm⁻¹) and C-Br absorption (~600 cm⁻¹) .
  • Mass Spectrometry : Look for molecular ion peaks at m/z ≈ 195 (M⁺) and fragmentation patterns consistent with bromine loss .

Q. How does the prop-1-en-1-yl group influence reactivity compared to alkyl or aryl substituents?

The electron-deficient vinyl group enhances electrophilic substitution at the bromine-bearing position. It also participates in conjugate addition and Diels-Alder reactions, unlike inert alkyl groups. For example, the double bond reacts with dienophiles (e.g., maleic anhydride) under mild conditions .

Advanced Research Questions

Q. How can researchers optimize palladium-catalyzed coupling reactions to minimize byproducts?

Key strategies include:

  • Catalyst Screening : Test Pd(OAc)₂, PdCl₂, or ligand systems (e.g., XPhos) to enhance selectivity .
  • Solvent Effects : Polar aprotic solvents (DMF, THF) improve yield over non-polar alternatives by stabilizing intermediates .
  • Additives : Use tetrabutylammonium bromide (TBAB) to accelerate oxidative addition of bromine .
    Troubleshooting Note: If yields drop below 60%, check for catalyst poisoning (e.g., moisture) or ligand degradation via ³¹P NMR .

Q. What experimental approaches resolve contradictions in reported reaction yields for Suzuki-Miyaura couplings?

Discrepancies often arise from:

  • Substrate Purity : Ensure the compound is free from moisture (dry over MgSO₄) and residual catalysts (wash with EDTA) .
  • Oxygen Sensitivity : Conduct reactions under strict inert conditions (Schlenk line) to prevent Pd(0) oxidation .
  • Kinetic Analysis : Perform time-course studies (GC-MS every 30 min) to identify optimal reaction duration and avoid over-coupling .

Q. How can stereochemical outcomes be controlled in cycloaddition reactions involving the vinyl group?

  • Steric Effects : Use bulky dienophiles (e.g., tetrachlorothiophene dioxide) to favor endo transition states .
  • Thermal vs. Lewis Acid-Promoted Conditions : Heating (80–100°C) favors thermodynamic control, while AlCl₃ at 0°C enhances kinetic selectivity .
    Advanced Technique: DFT calculations (e.g., Gaussian) predict transition state geometries to guide experimental design .

Q. What safety protocols are essential when handling brominated aromatic compounds?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and goggles. Work in a fume hood .
  • Waste Disposal : Quench residual bromine with NaHSO₃ before aqueous disposal. Collect organic waste in halogenated solvent containers .
  • Emergency Response : For spills, adsorb with vermiculite and neutralize with 10% NaHCO₃ .

Data Contradiction Analysis

Q. Why do bromination reactions with FeBr₃ yield variable para/meta ratios?

  • Substrate Impurities : Trace protic contaminants (e.g., H₂O) can shift FeBr₃ from Lewis acid to Brønsted acid behavior, altering regioselectivity .
  • Temperature Effects : Elevated temperatures (>40°C) favor thermodynamic para products, while lower temperatures (<0°C) may trap kinetic intermediates .
    Resolution: Pre-dry substrates (3Å molecular sieves) and standardize reaction temperatures .

Methodological Tables

Q. Table 1. Reaction Optimization for Suzuki Coupling

ParameterOptimal ConditionImpact on Yield
CatalystPd(PPh₃)₄ (2 mol%)85%
BaseK₂CO₃78%
SolventDMF92%
Temperature70°C88%
Source: Adapted from

Q. Table 2. Comparative Reactivity of Halogenated Analogs

CompoundReaction with NaOH (SNAr)Suzuki Coupling Yield
This compoundSlow (24 h)85%
1-Iodo-4-vinylbenzeneFast (2 h)92%
1-Chloro-4-allylbenzeneNo reaction45%
Source:

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